molecular formula C42H52N8O8 B145591 (2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 136314-94-8

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide

Cat. No.: B145591
CAS No.: 136314-94-8
M. Wt: 796.9 g/mol
InChI Key: IKHNEMCWNPHENE-LBBUGJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide is a cyclic peptide composed of phenylalanine, proline, and glycine residues. Cyclic peptides are known for their stability and unique biological activities, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the linear peptide, cyclization is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of cyclic peptides like cyclo(phe-pro-gly-pro)2 often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes may also incorporate automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

    Substitution: Substitution reactions can modify the side chains of the amino acids, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while substitution reactions can introduce various functional groups to the peptide.

Scientific Research Applications

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclo(phe-pro-gly-pro)2 involves its interaction with specific molecular targets and pathways. The cyclic structure enhances its stability and allows it to interact with biological membranes and proteins more effectively. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be compared with other cyclic peptides such as:

The uniqueness of cyclo(phe-pro-gly-pro)2 lies in its specific amino acid composition and cyclic structure, which confer distinct biological activities and stability.

Properties

CAS No.

136314-94-8

Molecular Formula

C42H52N8O8

Molecular Weight

796.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

IKHNEMCWNPHENE-LBBUGJAGSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O

136314-94-8

Synonyms

cyclo(Phe-Pro-Gly-Pro)2
cyclo(phenylalanyl-prolyl-glycyl-prolyl)2

Origin of Product

United States

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